Anti-Platelet Activity of Spiramine A Compared to Spiradine F
Spiramine A demonstrates potent inhibition of PAF-induced platelet aggregation with an IC50 of 6.7 μM [1]. In contrast, Spiradine F, another alkaloid from the same plant source, is reported to inhibit PAF-induced aggregation in a concentration-dependent manner but no IC50 value is provided, suggesting potentially different potency or activity profile . This quantitative data directly positions Spiramine A as a more defined and potent tool for studying PAF-mediated pathways.
| Evidence Dimension | Inhibition of PAF-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 6.7 μM |
| Comparator Or Baseline | Spiradine F (No IC50 reported, qualitative concentration-dependent inhibition) |
| Quantified Difference | Quantifiable potency established for Spiramine A vs. undefined potency for comparator |
| Conditions | Rabbit platelet aggregation assay, PAF-induced |
Why This Matters
For researchers investigating PAF antagonism, Spiramine A offers a well-defined potency benchmark (IC50 = 6.7 μM), enabling more precise experimental design and dose-response analysis compared to less characterized analogs.
- [1] Li, L., et al. (2002). Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. European Journal of Pharmacology, 449(1-2), 23-28. View Source
